molecular formula C12H14O2 B13068272 2-Ethyl-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-one

2-Ethyl-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B13068272
M. Wt: 190.24 g/mol
InChI Key: XMZJWAQPDPCNJC-UHFFFAOYSA-N
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Description

2-Ethyl-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-one is a bicyclic organic compound characterized by a partially saturated benzofuran core with a ketone functional group at position 3. Its structure includes:

  • Ethyl group at position 2 of the dihydrofuran ring.
  • Methyl groups at positions 5 and 7 on the aromatic benzene ring.

The dihydrofuran ring introduces partial saturation, reducing ring strain compared to fully unsaturated benzofurans, while the ketone group enhances polarity and reactivity .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-ethyl-5,7-dimethyl-1-benzofuran-3-one

InChI

InChI=1S/C12H14O2/c1-4-10-11(13)9-6-7(2)5-8(3)12(9)14-10/h5-6,10H,4H2,1-3H3

InChI Key

XMZJWAQPDPCNJC-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)C2=CC(=CC(=C2O1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of borane-dimethyl sulfide complex in anhydrous tetrahydrofuran (THF) as a solvent . The reaction is carried out under nitrogen atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into more reduced forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

2-Ethyl-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The structural uniqueness of 2-Ethyl-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-one becomes evident when compared to analogs. Key differences include substituent positions, halogenation, and functional groups. Below is a comparative analysis based on evidence from synthetic analogs and derivatives :

Table 1: Structural Comparison of Selected 2,3-Dihydro-1-Benzofuran-3-one Derivatives
Compound Name Substituents Functional Group Key Differences vs. Target Compound
2-Ethyl-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-one 2-Ethyl, 5,7-dimethyl Ketone Reference compound
2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-one 2-Ethyl, 4,7-dimethyl Ketone Methyl groups at 4 and 7 (vs. 5 and 7)
2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran-3-one 2-Ethyl, 4,7-difluoro Ketone Fluorine substituents (electron-withdrawing)
2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine 2-Ethyl, 4,7-dimethyl Amine Amine group (basic) vs. ketone (polar)

Impact of Substituent Position

  • Methyl Group Position: The shift of methyl groups from positions 5 and 7 (target compound) to 4 and 7 (analog) alters steric and electronic effects.
  • Fluorine vs.

Functional Group Differences

  • Ketone vs. Amine : The replacement of the ketone with an amine group (as in 2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine) transforms the compound’s chemical behavior. Amines are nucleophilic and can form salts, expanding utility in acid-base reactions or coordination chemistry, whereas ketones participate in condensation or reduction reactions .

Stereochemical and Conformational Considerations

  • (−)-iridomyrmecin) highlights the significance of stereochemistry in biological activity . This suggests that enantiomeric purity could critically influence the target compound’s applications.

Biological Activity

2-Ethyl-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-one is a compound belonging to the benzofuran class, characterized by a fused benzene and furan ring structure. Its unique chemical properties stem from the presence of an ethyl group and two methyl groups on the benzofuran framework. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₄O₂
  • Molecular Weight : 190.24 g/mol
  • Structure : The compound features a carbonyl group in the furan moiety, which is crucial for its reactivity and biological interactions.

Pharmacological Activity

Research into benzofuran derivatives has demonstrated a range of biological activities, including:

  • Anti-inflammatory Effects : Compounds within this class have shown significant anti-inflammatory properties, potentially modulating pathways related to inflammatory responses.
  • Antimicrobial Activity : Benzofurans exhibit broad-spectrum antimicrobial activity against various bacterial and fungal strains. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating effective antimicrobial action against pathogens like E. coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organism
Compound 99.80E. coli
Compound 11b14-30S. aureus
Compound 11d20C. albicans

The biological activity of 2-Ethyl-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-one can be attributed to several mechanisms:

  • Enzyme Modulation : The compound may influence specific enzyme activities, particularly those involved in inflammatory pathways.
  • Receptor Interaction : It has been suggested that this compound interacts with various receptors that mediate cellular signaling processes.
  • Nucleophilic Addition Reactions : The carbonyl group allows for nucleophilic addition reactions with biological nucleophiles such as amino acids and proteins .

Study on Antimicrobial Activity

A study evaluated the antimicrobial effects of several benzofuran derivatives against common pathogens. The results indicated that compounds similar to 2-Ethyl-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-one exhibited significant inhibition zones in agar diffusion tests . Notably, compound 9 showed an IC50 comparable to established antibiotics.

Study on Anti-inflammatory Effects

In vitro assays demonstrated that the compound could stabilize human red blood cell membranes under oxidative stress conditions, suggesting potential anti-inflammatory properties . This stabilization is quantified by measuring hemolysis percentages in treated versus untreated cells.

Cytotoxicity Assessment

The cytotoxicity of 2-Ethyl-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-one was assessed using various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to evaluate its effectiveness against different cancer types:

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
MDA-MB-435 (Melanoma)163.3
SF-295 (Glioblastoma)170
HeLa (Cervical Carcinoma)86.2

These findings indicate a promising potential for further development as an anticancer agent.

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